An In-depth Technical Guide to Apigenin 7-O-beta-Glucuronide: From Molecular Structure to Therapeutic Potential
An In-depth Technical Guide to Apigenin 7-O-beta-Glucuronide: From Molecular Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of apigenin 7-O-beta-glucuronide, a naturally occurring flavonoid glucuronide. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activities, and therapeutic potential. This document delves into its molecular structure, physicochemical characteristics, methods of isolation and synthesis, and its significant anti-inflammatory and potential anticancer activities, supported by detailed experimental protocols and mechanistic insights.
Section 1: Core Molecular and Physicochemical Profile
Apigenin 7-O-beta-glucuronide is a derivative of apigenin, a well-known flavone, where a glucuronic acid moiety is attached to the 7-hydroxyl group of the apigenin backbone.[1] This glucuronidation significantly impacts the molecule's solubility and bioavailability compared to its aglycone form, apigenin.[1][2]
Molecular Structure and Chemical Properties
The fundamental characteristics of apigenin 7-O-beta-glucuronide are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₁₈O₁₁ | [1] |
| Molecular Weight | 446.36 g/mol | [1] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid | [1] |
| Synonyms | Apigenin 7-glucuronide, Scutellarin A | [1][3] |
| CAS Number | 29741-09-1 | [1][3] |
| Physical Appearance | Yellow powder | [1][3] |
Physicochemical and Spectroscopic Data
The physicochemical properties and spectroscopic data are crucial for the identification, purification, and quantification of apigenin 7-O-beta-glucuronide.
| Property | Value | Source(s) |
| Melting Point | 347.5 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF.[1] Insoluble in ethanol.[4] | [1][4] |
| pKa (strongest acidic) | 2.74 (Predicted) | [1] |
| UV-Vis (λmax) | 270, 335 nm (in Methanol) | [1] |
| LC-MS (m/z) | [M-H]⁻ at 445 | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the apigenin and glucuronide moieties. | [1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the apigenin and glucuronide moieties. | [1] |
Section 2: Isolation, Synthesis, and Characterization
The acquisition of pure apigenin 7-O-beta-glucuronide is essential for research and development. This section outlines established protocols for its isolation from natural sources and a representative chemical synthesis pathway.
Isolation from Plant Material
Apigenin 7-O-beta-glucuronide can be isolated from various plants, including Phlomis tuberosa and Juglans sigillata fruit husks.[3] The following is a generalized protocol for its extraction and purification.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Macerate 1 kg of dried, powdered plant material in 80% methanol (5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol. Apigenin 7-O-beta-glucuronide is expected to be enriched in the n-butanol fraction due to its polarity.
-
-
Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing the target compound.
-
Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent.
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[5][6]
-
-
Structural Confirmation:
Chemical Synthesis
A representative synthetic route for apigenin 7-O-beta-glucuronide is detailed below.
Experimental Protocol: Chemical Synthesis
-
Glycosylation:
-
Dissolve apigenin (1 mmol) and acetobromo-α-D-glucuronic acid methyl ester (1.2 mmol) in dry acetone.
-
Add anhydrous potassium carbonate (3 mmol) and reflux the mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the protected intermediate.[1]
-
-
Deacetylation and Saponification:
-
Dissolve the protected intermediate in dry methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 6 hours, then neutralize with a weak acid.
-
Evaporate the solvent and purify the residue to yield the methyl ester of apigenin 7-O-glucuronide.[1]
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a catalytic amount of dilute hydrochloric acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the methanol and purify the final product, apigenin 7-O-beta-glucuronide, by recrystallization or chromatography.[1]
-
Section 3: Biological Activities and Mechanisms of Action
Apigenin 7-O-beta-glucuronide exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
Apigenin 7-O-beta-glucuronide has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[9] It suppresses the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner.[9]
Mechanism of Action: Inhibition of MAPK and AP-1 Signaling Pathways
The anti-inflammatory effects of apigenin 7-O-beta-glucuronide are mediated through the inactivation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] It has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which in turn decreases the translocation of c-Jun into the nucleus and subsequently reduces AP-1-mediated gene transcription.[9]
Diagram: Inhibition of MAPK/AP-1 Signaling by Apigenin 7-O-beta-Glucuronide
Caption: Workflow for assessing the in vitro anti-inflammatory activity.
Antioxidant Activity
Apigenin 7-O-beta-glucuronide possesses antioxidant properties, although some studies suggest its activity may be lower than its aglycone, apigenin. [5]One study on the similar compound apigenin-7-O-glucoside showed it had radical scavenging activity in the ABTS assay but not in the DPPH assay. [5] Experimental Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to form the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of apigenin 7-O-beta-glucuronide to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals.
-
Anticancer Activity
While the anticancer properties of apigenin are well-documented, research on its glucuronide is emerging. A study on the related compound, apigenin-7-O-glucoside, demonstrated a potent cytotoxic effect on HCT116 colon cancer cells, with an IC50 value of 15 µM, which was approximately four-fold stronger than apigenin (IC50 = 62 µM). [10]This suggests that the glycosidic form may have enhanced anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HCT116) in an appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of apigenin 7-O-beta-glucuronide for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Section 4: Pharmacokinetics and Bioavailability
The glucuronidation of apigenin to form apigenin 7-O-beta-glucuronide can influence its pharmacokinetic profile. While glucuronidation generally increases water solubility, it can also facilitate elimination. Interestingly, apigenin 7-O-beta-glucuronide may act as a prodrug, leading to higher systemic levels of the active aglycone, apigenin, upon oral administration. [2]This highlights the potential of formulating apigenin 7-O-beta-glucuronide to enhance the overall bioavailability of apigenin. [2]
Section 5: Conclusion and Future Directions
Apigenin 7-O-beta-glucuronide is a promising natural compound with well-defined anti-inflammatory properties and potential as an anticancer agent. Its mechanism of action, particularly the inhibition of the MAPK and AP-1 signaling pathways, provides a solid foundation for its therapeutic application. The detailed protocols provided in this guide for its isolation, synthesis, and biological evaluation offer a framework for researchers to further explore its potential.
Future research should focus on in-depth in vivo studies to validate the in vitro findings and to fully elucidate its pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring its efficacy in various disease models will be crucial in translating the scientific knowledge of apigenin 7-O-beta-glucuronide into tangible clinical applications.
References
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Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. MDPI. Available at: [Link]
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Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. PMC - NIH. Available at: [Link]
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Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). NIH. Available at: [Link]
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HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. Available at: [Link]
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Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves. Impactfactor. Available at: [Link]
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(PDF) Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves. ResearchGate. Available at: [Link]
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Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. ResearchGate. Available at: [Link]
-
Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. PubMed. Available at: [Link]
-
Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. PMC - NIH. Available at: [Link]
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Showing Compound Apigenin 7-O-glucuronide (FDB000138). FooDB. Available at: [Link]
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CAS 29741-09-1 | Apigenin-7-O-glucuronide. Biopurify. Available at: [Link]
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